(9-Anilino-9H-fluoren-9-yl)phosphonic acid
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Overview
Description
(9-Anilino-9H-fluoren-9-yl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an anilino group attached to a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Anilino-9H-fluoren-9-yl)phosphonic acid typically involves the reaction of 9-anilino-9H-fluorene with a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for phosphonic acids often involve the use of phosphorus acid (H₃PO₃) to form the phosphonic acid functional group simultaneously with the formation of the P–C bond . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9-Anilino-9H-fluoren-9-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted anilino-fluorene compounds .
Scientific Research Applications
(9-Anilino-9H-fluoren-9-yl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as a drug or pro-drug for targeting specific biological pathways.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes .
Mechanism of Action
The mechanism of action of (9-Anilino-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate moieties, allowing it to interact with enzymes and receptors involved in phosphate metabolism. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Compounds containing a phenol moiety, such as hydroxybenzene, which exhibit similar biological activities.
Trifluorotoluene: An organic compound with similar solvating properties and used as a synthetic intermediate.
Uniqueness
(9-Anilino-9H-fluoren-9-yl)phosphonic acid is unique due to its combination of an anilino group and a fluorenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62614-20-4 |
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Molecular Formula |
C19H16NO3P |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(9-anilinofluoren-9-yl)phosphonic acid |
InChI |
InChI=1S/C19H16NO3P/c21-24(22,23)19(20-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H,(H2,21,22,23) |
InChI Key |
GAERRMPAMMJMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C3=CC=CC=C3C4=CC=CC=C42)P(=O)(O)O |
Origin of Product |
United States |
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